Dianthalexin

Descripción

Contextualizing Dianthalexin within Plant Secondary Metabolism Research

Plants produce a vast and diverse array of chemical compounds that are not directly involved in their primary functions of growth, development, and reproduction. These compounds are known as secondary metabolites. sphinxsai.com While not essential for the plant's immediate survival, they play crucial roles in adaptation to the environment, including defense against herbivores, pathogens, and abiotic stresses, as well as in attracting pollinators and seed dispersers.

This compound is a prime example of a secondary metabolite with a specific, inducible defensive function. sphinxsai.com Its biosynthesis and accumulation are often triggered by external threats, highlighting the dynamic nature of plant chemical defenses. sphinxsai.comsphinxsai.com Research into this compound provides valuable insights into the complex regulatory networks that govern the production of these protective compounds in plants like the carnation (Dianthus caryophyllus). sphinxsai.comnih.govbuecher.de

Overview of Phytoalexins and Their Significance in Plant Defense Mechanisms

Phytoalexins are a class of low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants after exposure to microorganisms or other stressors. ijsrm.netnih.gov The concept of phytoalexins was first proposed in the 1940s by Müller and Börger during their research on potato resistance to Phytophthora infestans. nih.govplantsjournal.com Unlike pre-formed chemical barriers, phytoalexins are produced de novo, meaning they are synthesized from remote precursors only when the plant perceives a threat. nih.gov

The production of phytoalexins is a key component of a plant's induced defense response. plantsjournal.comtaylorfrancis.com They accumulate at the site of infection and can inhibit the growth of a broad spectrum of pathogens, including fungi and bacteria. ijsrm.netnumberanalytics.com The mechanisms of action for phytoalexins are varied and can include disrupting pathogen cell membranes, interfering with their metabolic processes, or inhibiting their growth and development. numberanalytics.com The rapid accumulation of these compounds is often a hallmark of a successful defense response. numberanalytics.com

Historical Perspective on the Discovery and Initial Academic Characterization of this compound

This compound was first isolated and identified from the tissues of carnation (Dianthus caryophyllus) that had been elicited, or challenged, with a pathogen. sphinxsai.comtandfonline.com This discovery was a significant step in understanding the specific chemical defenses of the Caryophyllaceae family. nih.gov Early research focused on characterizing its chemical structure and confirming its role as a phytoalexin. tandfonline.comnatuurtijdschriften.nl

Subsequent studies demonstrated that the production of this compound could be induced by various biotic and abiotic elicitors. For instance, treating carnation callus cultures with extracts from the fungus Fusarium oxysporum or with salicylic (B10762653) acid, a known signaling molecule in plant defense, resulted in a significant increase in this compound accumulation. sphinxsai.comresearchgate.netsphinxsai.com These experiments were crucial in confirming that this compound synthesis is an inducible defense response. High-performance liquid chromatography (HPLC) has been a key analytical technique for quantifying the levels of this compound in plant tissues. sphinxsai.comresearchgate.netsphinxsai.com

Structural Classification of this compound as a Benzoxazinone (B8607429) Derivative and its Relationship to Other Phytoalexins

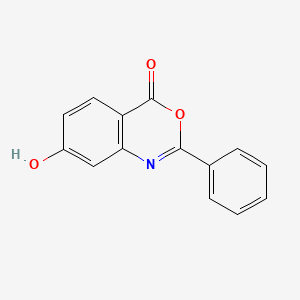

This compound is structurally classified as a benzoxazinone. tandfonline.comgwdguser.de More specifically, it has been identified as 7-hydroxy-2-phenyl-4H-3,1-benzoxazin-4-one. researchgate.net This places it in a distinct chemical class of phytoalexins. The core of its structure is a heterocyclic benzoxazinone ring system.

In carnations, this compound is part of a larger family of defense-related compounds that also includes dianthramides, which are N-benzoyl and N-p-coumaroylanthranilic acid derivatives. tandfonline.comnih.govapsnet.org The biosynthesis of these compounds is closely related, with the carboxylic acid function of the anthranilic acid in dianthramides being implicated in the formation of the benzoxazinone heterocycle of this compound. nih.gov The production of both dianthalexins and dianthramides is often correlated with the expression of disease resistance in carnations. apsnet.org

Data Tables

Table 1: Induction of this compound Production in Dianthus caryophyllus Callus

This table summarizes the results from a study investigating the effect of different elicitors on this compound production in carnation callus cultures. The data highlights the inducible nature of this compound synthesis.

| Elicitor | Concentration | Incubation Period | This compound Yield (µg/mL) |

| Fungal Elicitor (Fusarium oxysporum) | 1.0 ml/l | 3 days | 58.29 |

| Salicylic Acid | 1.0 mg/l | 6 days | 58.19 |

| Anthranilic Acid | 10.0 mg/L | 3 days | 102.46 |

| Fungal Elicitor (Fusarium oxysporum) | 4.0 mL/L | 3 days | 73.74 |

| Untreated Callus | N/A | N/A | 28.15 |

| Intact Plant Leaf | N/A | N/A | 6.33 |

Data sourced from multiple studies. sphinxsai.comresearchgate.netsphinxsai.comresearchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

85915-62-4 |

|---|---|

Fórmula molecular |

C14H9NO3 |

Peso molecular |

239.23 g/mol |

Nombre IUPAC |

7-hydroxy-2-phenyl-3,1-benzoxazin-4-one |

InChI |

InChI=1S/C14H9NO3/c16-10-6-7-11-12(8-10)15-13(18-14(11)17)9-4-2-1-3-5-9/h1-8,16H |

Clave InChI |

MPLDCQODSRHTBW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)O)C(=O)O2 |

SMILES canónico |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)O)C(=O)O2 |

Otros números CAS |

85915-62-4 |

Origen del producto |

United States |

Occurrence, Induction, and Accumulation of Dianthalexin

Natural Occurrence and Biosynthesis in Dianthus caryophyllus (Carnation) Tissues

Dianthalexin is not typically found in significant quantities in healthy, unstressed carnation tissues. Instead, it is synthesized "de novo" as a defense response to various stimuli. sphinxsai.comuu.nl Carnations, which are likely native to the Mediterranean region, have been cultivated for over 2,000 years and possess the genetic capability to produce this compound and related compounds as part of their induced defense system. apsnet.orggbif.orgwikipedia.org

The biosynthesis of this compound is part of a larger metabolic pathway that produces various dianthramide phytoalexins, all deriving from the precursor N-benzoylanthranilate. core.ac.uk The production of this compound specifically involves a para-hydroxylation of a dianthramide precursor. core.ac.uk This hydroxylation is catalyzed by microsomal enzymes, which are themselves induced upon challenge by elicitors. core.ac.uk Research has identified different types of microsomal enzymes responsible for these modifications; the hydroxylation leading to this compound is distinct from other modifications in the pathway, such as ortho-hydroxylation that produces other dianthramide derivatives. core.ac.uk This complex biosynthetic pathway allows the plant to produce a suite of defensive compounds in response to pathogenic threats. apsnet.org

Biotic Elicitation of this compound Biosynthesis in Plant Systems

The synthesis and accumulation of this compound are strongly triggered by the presence of pathogens or molecules derived from them, known as biotic elicitors. This response is a key component of the carnation's active defense against microbial invasion.

Infection of carnation plants by the vascular wilt pathogen Fusarium oxysporum f. sp. dianthi is a potent inducer of this compound accumulation. uu.nlapsnet.org The production of this phytoalexin is correlated with the expression of resistance against the fungus. apsnet.org Similarly, cell suspension cultures of Dianthus caryophyllus have been shown to accumulate this compound when treated with a crude elicitor preparation from the oomycete pathogen Phytophthora parasitica. core.ac.ukresearchgate.net Untreated cultures, by contrast, produce no this compound. researchgate.net

Studies using callus cultures of carnation have quantified the effect of fungal elicitors on this compound production. The application of an autoclaved Fusarium oxysporum culture filtrate to the growth medium serves as a powerful elicitor for this compound synthesis. sphinxsai.comresearchgate.net

Table 1: this compound Production in Dianthus caryophyllus Callus Elicited by Fusarium oxysporum

| Elicitor Concentration (ml/L) | This compound Yield (µg/ml) | Incubation Period | Source |

| 1.0 | 58.29 | 3 days | sphinxsai.com |

| 4.0 | 73.74 | 3 days | researchgate.net |

| Untreated Control | 28.15 | 3 days | researchgate.net |

This table presents data from studies on Dianthus caryophyllus callus cultures, showing the increase in this compound concentration following treatment with a Fusarium oxysporum elicitor.

Furthermore, research demonstrates that induced resistance can be triggered by non-pathogenic microbes. When carnation roots are treated with the bacterium Pseudomonas sp. strain WCS417r, the stems show an increased accumulation of phytoalexins, including this compound, upon subsequent infection with F. o. dianthi. apsnet.org

The induction of this compound synthesis upon detection of a fungal elicitor is mediated by a complex intracellular signal transduction pathway. sphinxsai.comresearchgate.net The process begins when elicitor molecules, such as chitin (B13524) from fungal cell walls, are recognized by plant cell surface receptors. This recognition event activates a cascade of downstream signaling events. khanacademy.org

While the specific pathway for this compound is not fully elucidated, it is known to involve the translocation of signals within the plant. For instance, signals provided by beneficial bacteria at the root can sensitize the stem tissues to respond more robustly to a fungal attack, a process known as systemic induced resistance. uu.nlapsnet.org These signaling pathways typically involve second messengers, such as calcium ions (Ca²⁺) and reactive oxygen species (ROS), and protein kinase cascades. khanacademy.orgnih.gov A common pathway in plant defense is the mitogen-activated protein kinase (MAPK) cascade, where a series of protein kinases phosphorylate and activate one another, ultimately activating transcription factors. khanacademy.org These transcription factors then bind to the promoter regions of defense-related genes, including those encoding the biosynthetic enzymes for this compound, switching on their production. colorado.edu

Abiotic Elicitation and Environmental Stress Responses Leading to this compound Accumulation

In addition to biotic cues, the production of this compound can be influenced by abiotic (non-living) chemical and environmental factors. These stressors can trigger the same defensive pathways that are activated by pathogens.

Salicylic (B10762653) acid (SA) is a key plant hormone involved in signaling defense responses, particularly the activation of systemic acquired resistance. sphinxsai.com Applying salicylic acid to carnation callus cultures has been shown to effectively induce the accumulation of this compound, even in the absence of a pathogen. sphinxsai.comsphinxsai.com The ability of SA to promote this compound synthesis underscores its role as a critical signaling molecule in the plant's defense network. sphinxsai.com However, the effect can be complex, as some studies note that pretreatment with salicylic acid can also suppress phytoalexin production under certain elicitation conditions. uu.nlapsnet.org In contrast, not all chemical stressors act as elicitors; the herbicide oxadiazon (B1677825) was found to induce neither this compound accumulation nor resistance to Phytophthora parasitica in carnation. ishs.org

Table 2: this compound Production in Dianthus caryophyllus Callus Elicited by Abiotic Elicitors

| Elicitor | Concentration (mg/L) | This compound Yield (µg/ml) | Incubation Period | Source |

| Salicylic Acid | 1.0 | 58.19 | 6 days | sphinxsai.com |

| Anthranilic Acid | 10.0 | 102.46 | 3 days | researchgate.net |

This table shows the concentration of this compound produced in Dianthus caryophyllus callus cultures in response to treatment with the chemical elicitors Salicylic Acid and Anthranilic Acid.

The biosynthesis and accumulation of plant secondary metabolites, including phytoalexins like this compound, are significantly influenced by a variety of environmental factors. nih.govresearchgate.net While specific studies on this compound are limited, general principles of plant ecophysiology apply. Factors such as light (intensity, quality, and duration), temperature, water availability, and soil fertility can alter a plant's metabolic state and its ability to produce defensive compounds. nih.govnih.gov For example, stresses like high-intensity light or suboptimal temperatures can lead to an increase in certain secondary metabolites as the plant adjusts its physiology to cope with the stress. nih.gov These environmental variables can affect the expression of biosynthetic genes and the activity of enzymes, thereby modulating the capacity for phytoalexin accumulation when the plant is challenged by a pathogen. nih.gov

Temporal and Spatial Dynamics of this compound Accumulation in Elicited Plant Tissues

The production and buildup of this compound in plants are not instantaneous events but rather dynamic processes that unfold over time and are localized to specific tissues and cellular regions. Research into these dynamics reveals a carefully orchestrated defense response by the plant, concentrating this protective compound where it is most needed to fend off pathogens.

Following exposure to elicitors, such as components of fungal pathogens, a measurable accumulation of this compound can be observed in various plant tissues, most notably in the stems and roots of carnation (Dianthus caryophyllus). The timing and location of this accumulation are critical to its effectiveness as a defense mechanism.

Studies have shown that in response to infection by the fungal pathogen Fusarium oxysporum f. sp. dianthi, carnation plants accumulate a range of phytoalexins, including this compound. This accumulation is particularly concentrated in the vascular region of the infection site uu.nl. More specifically, high concentrations of these defensive compounds have been localized within the occluded xylem vessels, suggesting a targeted strategy to inhibit the spread of the vascular wilt pathogen apsnet.org.

The accumulation of this compound and related compounds is also a key response in the roots. In susceptible carnation cultivars, an upregulation of dianthramide- and this compound-related compounds has been observed in the roots at 144 and 240 hours after the application of an elicitor derived from Fusarium oxysporum f. sp. dianthi mdpi.com. This indicates a significant response in the root tissue, which is often the initial point of contact with soil-borne pathogens mdpi.com.

In vitro studies using callus cultures of Dianthus species have provided more controlled insights into the temporal dynamics of this compound production. When treated with a fungal elicitor, callus cultures show a time-dependent accumulation of this compound.

Detailed Research Findings

Temporal Accumulation in Elicited Carnation Roots:

Research on susceptible carnation cultivars treated with a biotic elicitor from Fusarium oxysporum f. sp. dianthi demonstrated a clear temporal pattern of accumulation of this compound-related compounds in the roots. The upregulation of these compounds was notable at specific time points post-elicitation, highlighting the responsive nature of the plant's defense system in the root tissue mdpi.com.

Temporal Accumulation in Elicited Carnation Stems:

In stem-inoculated carnation plants, the accumulation of phytoalexins, including this compound (referred to as hydroxythis compound B in some studies), has been assessed at various intervals following inoculation. For instance, after 10 days of infection, measurable levels of these compounds are present in the stem segments above the inoculation site psu.edu. Furthermore, bacterization of roots with Pseudomonas sp. prior to stem inoculation with F. oxysporum has been shown to lead to an increased accumulation of phytoalexins in the stem, indicating a systemic induced resistance apsnet.org.

The following tables present data from studies on the temporal accumulation of this compound in elicited Dianthus tissues.

Table 1: this compound Accumulation in Elicited Carnation (Dianthus caryophyllus) Callus Culture

This table shows the concentration of this compound in callus tissue at different time points after treatment with a fungal elicitor. The data illustrates the induction of this compound synthesis over time in response to the elicitor.

| Time After Elicitation | This compound Concentration (µg/mL) |

| 3 days | 58.29 |

| 6 days | 58.19 |

Table 2: Relative Accumulation of Phytoalexins in Carnation (Dianthus caryophyllus cv. Pallas) Stems

This table indicates the relative amounts of various phenolic compounds, including those related to this compound, in carnation stem segments at different times after inoculation with Fusarium oxysporum f. sp. dianthi (FOD) and treatment with Pseudomonas sp. strain WCS417r (Ps). The values are presented in arbitrary units per gram of fresh weight.

| Treatment | 3 days | 7 days | 11 days | 15 days |

| Water | 0 | 0 | 0 | 0 |

| Ps | 0 | 0 | 0 | 0 |

| FOD | 10 | 25 | 40 | 55 |

| Ps + FOD | 15 | 45 | 70 | 90 |

Table 3: Upregulation of this compound-Related Compounds in Carnation (Dianthus caryophyllus cv. Mizuki) Roots

This table describes the observed changes in the levels of this compound-related compounds in the roots of a susceptible carnation cultivar at two different time points after elicitation with a mycelium dispersion from Fusarium oxysporum f. sp. dianthi.

| Time Post-Elicitation | Observation |

| 144 hours | Upregulation of dianthramide- and this compound-related compounds |

| 240 hours | Continued upregulation of dianthramide- and this compound-related compounds |

Biosynthetic Pathways of Dianthalexin

Identification of Precursor Molecules and Early Steps in the Anthranilate-Derived Pathway

The biosynthesis of dianthalexin begins with precursors derived from the primary metabolic pathway. The core structure of this compound originates from anthranilic acid. researchgate.net Anthranilic acid itself is synthesized from chorismic acid, a key branch-point intermediate in the shikimate pathway. researchgate.netnih.gov The enzyme anthranilate synthase catalyzes this conversion, marking the entry point into this specific branch of secondary metabolism. researchgate.nethhu.de

Studies using callus cultures of Dianthus caryophyllus have demonstrated the role of anthranilic acid as a direct precursor. Supplying these cultures with anthranilic acid significantly stimulated the production of this compound. researchgate.net For instance, after three days of culture, the addition of 10.0 mg/L of anthranilic acid increased this compound yield to 102.46 µg/mL, a substantial rise compared to 28.15 µg/mL in untreated callus. researchgate.net The subsequent crucial step involves the condensation of anthranilate with benzoyl-CoA, a reaction catalyzed by hydroxycinnamoyl/benzoyl-CoA:anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT), to form N-benzoylanthranilate (also known as dianthramide B). nih.govcore.ac.uk This reaction is considered a committed step in the biosynthesis of dianthramide-type phytoalexins. nih.gov

Key Enzymatic Transformations in this compound Biosynthesis

Following the formation of the initial dianthramide structure, a series of oxidative modifications, primarily hydroxylations, occur. These transformations are critical for generating the final biologically active phytoalexin.

The biosynthesis of this compound proceeds through the specific hydroxylation of the intermediate N-benzoylanthranilate (DB). core.ac.uk In vitro studies have shown that DB can be hydroxylated at two different positions: the 4-position of the anthranilate ring and the 2'-position of the benzoyl ring. core.ac.uk

The pathway leading to this compound involves the para-hydroxylation at the C-4 position to yield N-benzoyl-4-hydroxyanthranilate (HDB). core.ac.uk An alternative pathway involves ortho-hydroxylation at the C-2' position to produce N-salicyloyl anthranilate (DS), which can be further hydroxylated at the C-4 position to form N-salicyloyl-4-hydroxyanthranilate (HDS). core.ac.uk However, it is the formation of HDB that is the direct precursor step for this compound. core.ac.uk

Research has pinpointed the location of these key hydroxylation reactions within the plant cell. The enzymes responsible for both the 2'- and 4-hydroxylations of N-benzoylanthranilate are located in the microsomal fraction of elicited carnation cells. core.ac.uknews-medical.net Microsomes are vesicle-like artifacts formed from pieces of the endoplasmic reticulum when cells are broken up, and they are a common site for the synthesis of secondary metabolites. news-medical.net The isolation of these microsomal fractions has been instrumental in the in vitro characterization of the enzymatic activities and their requirements. core.ac.uk

The enzymes responsible for the hydroxylation of dianthramide intermediates have been characterized, revealing distinct properties. core.ac.uk Both the 2'- and 4-hydroxylase activities are strictly dependent on the presence of NADPH as a reducing agent and molecular oxygen. core.ac.uk

Further investigation has revealed that these two hydroxylation reactions are catalyzed by different types of enzymes. core.ac.uk

4-Hydroxylase : The enzyme catalyzing the 4-hydroxylation, which leads to the this compound precursor HDB, is a cytochrome P-450-dependent monooxygenase. This was confirmed by experiments showing that its activity is significantly inhibited by carbon monoxide, a classic inhibitor of cytochrome P-450 enzymes. core.ac.uk

2'-Hydroxylase : In contrast, the 2'-hydroxylating enzyme does not appear to be dependent on cytochrome P-450. core.ac.uk This suggests it belongs to a novel class of microsomal enzymes, possibly related to bacterial flavin-dependent hydroxylases. core.ac.uk

Purification protocols for these enzymes involve isolating microsomal fractions from carnation cells that have been treated with a fungal elicitor to induce enzyme production. core.ac.uk The properties of these enzymes, such as substrate affinity (Km) and optimal reaction conditions, have been determined through in vitro assays. core.ac.uk

Genetic and Molecular Regulation of this compound Biosynthetic Genes

The production of this compound is tightly controlled at the genetic level. The genes encoding the biosynthetic enzymes are not expressed constitutively but are rapidly activated in response to pathogen-derived signals, a process known as elicitation. nih.govjordan.im

The expression of this compound biosynthetic genes is regulated primarily at the level of transcription. nih.govjordan.im When carnation cells are exposed to elicitors, such as fungal cell wall extracts, there is a rapid and transient increase in the messenger RNA (mRNA) transcripts for the biosynthetic enzymes. nih.gov

A key regulated gene is hcbt2, which codes for the enzyme N-hydroxycinnamoyl/benzoyl-CoA:anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT), responsible for the initial condensation of anthranilate and benzoyl-CoA. nih.gov Studies on the promoter region of the hcbt2 gene have identified several cis-regulatory elements that are crucial for its induction. These include a conserved TATA box, which is a core promoter element for transcription initiation, and multiple elicitor response elements (EREs). nih.gov Upon elicitation, nuclear factors (transcription factors) are induced, which then bind to these EREs in the promoter region, leading to the activation of gene transcription. nih.gov This transcriptional activation is very fast, with hcbt transcript levels peaking within 30 minutes of elicitor treatment and returning to basal levels within four hours, indicating a highly dynamic regulatory system designed for a swift defense response. nih.gov

Biological Functions and Ecological Roles of Dianthalexin

Central Role as a Phytoalexin in Plant Defense Mechanisms

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants after exposure to stress, including pathogenic invasion. nih.govplantsjournal.com Dianthalexin is a key phytoalexin in carnations, produced in response to various biotic and abiotic elicitors. sphinxsai.com Its production is a hallmark of the plant's induced defense system, a battery of responses that includes the synthesis of pathogenesis-related (PR) proteins, lytic enzymes, and the reinforcement of cell walls. plantsjournal.comchiro.org The accumulation of this compound at infection sites is a critical component of the plant's strategy to inhibit the growth and spread of invading microorganisms. plantsjournal.comsphinxsai.com

The synthesis of this compound is triggered by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition initiates a signal transduction cascade that activates defense-related genes and the subsequent production of antimicrobial compounds like this compound. sphinxsai.comresearchgate.net Studies have shown that the application of elicitors, such as extracts from the fungal pathogen Fusarium oxysporum, can significantly enhance the production of this compound in carnation tissues. sphinxsai.comresearchgate.netresearchgate.net This rapid, localized accumulation of this compound is a crucial first line of defense against potential pathogens. wikipedia.org

Antimicrobial Activity Against Plant Pathogens

This compound exhibits a broad spectrum of antimicrobial activity, which is fundamental to its role in plant defense. Its efficacy has been demonstrated against both fungal and bacterial pathogens that affect carnations and other plants.

Antifungal Efficacy (in vitro and in planta)

The antifungal properties of this compound are well-documented. In vitro assays have consistently shown that this compound can inhibit the growth of various fungal pathogens. nih.govmdpi.comnih.govfupress.net For instance, it has demonstrated activity against Fusarium oxysporum f. sp. dianthi, the causal agent of Fusarium wilt in carnations, a devastating disease for this ornamental crop. mdpi.comapsnet.org The accumulation of this compound in carnation stems has been positively correlated with resistance to this pathogen. mdpi.com

In planta studies further support the role of this compound in fungal disease resistance. When carnation plants are challenged with a pathogen, the concentration of this compound increases significantly at the site of infection, contributing to the containment of the fungus. apsnet.org The ability of some pathogenic fungi to detoxify phytoalexins is a key determinant of their virulence, highlighting the importance of these compounds in the plant-pathogen interaction. frontiersin.org

| Pathogen | Plant | Efficacy of this compound | Reference |

| Fusarium oxysporum f. sp. dianthi | Carnation (Dianthus caryophyllus) | Inhibits fungal growth, accumulation correlates with resistance. | mdpi.comapsnet.org |

| Botrytis cinerea | Cucumber, Corn | Lipopeptides with similar mechanisms show potent antifungal activity. | nih.gov |

| Alternaria solani | General | Plant extracts containing antimicrobial compounds inhibit growth. | mdpi.com |

Antibacterial Potential and Scope

While much of the research on this compound has focused on its antifungal activity, there is also evidence for its antibacterial potential. frontiersin.orgmdpi.comfrontiersin.orgnih.gov Phytoalexins, in general, are known to be broad-spectrum inhibitors, and this often includes activity against bacterial pathogens. wikipedia.org The mechanisms of action can involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with bacterial signaling pathways.

Contribution to Induced Systemic Resistance (ISR) and Local Acquired Resistance (LAR) in Plant Systems

Beyond its direct antimicrobial effects at the site of infection, the production of this compound is linked to broader systemic defense responses in the plant. These include Induced Systemic Resistance (ISR) and Local Acquired Resistance (LAR). slideshare.netuu.nl

LAR is characterized by the accumulation of defense compounds, including phytoalexins like this compound, in the immediate vicinity of an infection, thereby limiting the pathogen's spread. uu.nl ISR, on the other hand, is a plant-wide state of heightened defensive capacity triggered by beneficial soil microbes or specific elicitors. nih.govmdpi.com In carnations, treatment of roots with certain non-pathogenic rhizobacteria, such as Pseudomonas sp. strain WCS417r, has been shown to induce systemic resistance to Fusarium wilt. apsnet.orguu.nl This induced resistance is associated with a sensitized state where the plant responds more quickly and strongly to subsequent pathogen attacks, including an enhanced accumulation of phytoalexins like this compound in the stem. apsnet.orguu.nluu.nl This indicates that while this compound itself is a local defense molecule, its synthesis is part of a systemic signaling network that prepares the entire plant for potential threats. nih.gov

Broader Ecological Implications in Plant-Microbe Interactions

The role of this compound extends beyond direct defense against pathogens to influence the broader ecological interactions between the plant and its microbial environment. researchgate.netnih.gov The release of secondary metabolites, including phytoalexins, into the rhizosphere can shape the composition and activity of the microbial community in the soil surrounding the roots. frontiersin.org

Molecular Mechanisms of Action of Dianthalexin

Interaction with Pathogen Molecular Targets

Dianthalexin directly engages with pathogens, disrupting their fundamental biological processes necessary for growth and infection.

This compound functions as a potent inhibitor of fungal proliferation. As a phytoalexin, its accumulation at the site of infection is a key plant defense strategy. Research has shown that sufficient concentrations of this compound can prevent the growth of pathogenic fungi such as Pyricularia oryzae. nbu.ac.in By arresting fungal growth, this compound effectively curtails pathogen virulence, which is the pathogen's ability to cause disease.

A primary target for many antimicrobial compounds is the microbial cell membrane. This compound is thought to interfere with essential microbial cellular processes, with a likely mechanism involving the disruption of the cell membrane's structure and function. Agents that target the microbial membrane can cause a loss of functional integrity, alter the proton motive force, and inhibit membrane-embedded proteins. nih.gov This disruption can lead to the leakage of vital cytosolic contents and ultimately result in cell death. nih.gov

The integrity of the cell membrane is crucial for processes like cytokinesis (cell division), replication, and maintaining the membrane potential necessary for cellular energy production. nih.gov While the precise interaction of this compound with the membrane is an area of ongoing research, its established antifungal activity suggests that it likely disrupts these fundamental processes. By compromising the membrane, this compound can induce a cascade of events that incapacitate and kill the invading pathogen.

Specific Molecular Interactions with Enzymes and Receptors (excluding human-specific applications)

Beyond its direct impact on pathogen viability, this compound engages in specific molecular interactions with key proteins, such as enzymes and receptors, in biological systems.

This compound is considered a mechanism-based inhibitor of serine proteases, a class of enzymes characterized by a highly reactive serine residue in their active site. nih.govmdpi.com Mechanism-based inhibitors are designed to mimic the natural substrate of an enzyme. plos.org

The proposed mechanism involves the this compound molecule docking into the enzyme's active site. frontiersin.org Following this binding, the enzyme initiates its catalytic process, which, in this case, triggers a chemical transformation of the inhibitor itself. This leads to the formation of a highly reactive intermediate that forms a stable, covalent bond with a nucleophilic residue in the enzyme's active site, such as the catalytic serine. frontiersin.org This action results in the irreversible inactivation of the protease, effectively halting its biological function. frontiersin.org This targeted inactivation prevents the protease from degrading host proteins or facilitating pathogen invasion.

The synthesis of this compound in plants is itself a product of complex signal transduction pathways activated in response to pathogen attack. cragenomica.es When a plant detects a pathogen, it initiates signaling cascades that often involve secondary messengers like calcium and cyclic GMP (cGMP). nih.govslideshare.net These pathways, including the salicylic (B10762653) acid (SA) and jasmonic acid/ethylene (B1197577) (JA/ET) pathways, lead to the transcriptional activation of defense-related genes, including those responsible for producing phytoalexins like this compound. mdpi.com

Heat Shock Proteins (HSPs) are molecular chaperones that play a critical role in maintaining protein homeostasis, especially under conditions of stress, such as pathogen infection. mdpi.comduke.edu During a biotic stress event, HSPs are upregulated to help stabilize newly synthesized proteins, refold damaged proteins, and prevent the aggregation of non-native proteins. mdpi.comfrontiersin.org

Interactive Data Table: Research Findings on this compound's Mechanisms

| Section | Mechanism | Key Finding | Implication |

| 5.1.1 | Fungal Growth Inhibition | Accumulation of this compound prevents the growth of pathogenic fungi. nbu.ac.in | Reduces pathogen virulence by halting its proliferation and ability to cause disease. |

| 5.1.2 | Microbial Process Interference | Antimicrobial agents can disrupt membrane integrity, leading to leakage and cell death. nih.gov | This compound likely compromises essential fungal cellular functions by targeting the cell membrane. |

| 5.2.1 | Serine Protease Inhibition | Mechanism-based inhibitors form covalent bonds with the enzyme's active site, causing irreversible inactivation. frontiersin.org | This compound can neutralize key pathogen enzymes, preventing tissue damage and invasion. |

| 5.2.2 | Plant Signal Modulation | Phytoalexin synthesis is triggered by pathogen-activated signaling pathways (e.g., SA, JA/ET). mdpi.com | This compound is a key output of the plant's defense signaling and may modulate the response. |

| 5.2.3 | Heat Shock Protein Interaction | HSPs stabilize defense-related proteins during the stress of a pathogen attack. mdpi.com | HSPs likely support the cellular environment needed for an effective defense, including this compound production and action. |

Chemical Synthesis and Analog Development

De Novo Synthetic Approaches to Dianthalexin and Related Benzoxazinone (B8607429) Scaffolds

The de novo synthesis, or the creation of a complex molecule from simple precursors, of this compound and its structural relatives hinges on the effective construction of the foundational benzoxazinone heterocycle. Various synthetic methodologies have been developed to access this important chemical scaffold.

Methodologies for Constructing the Core Benzoxazinone Heterocycle

The synthesis of the 1,4-benzoxazin-3-one core, which is central to the structure of this compound, has been approached through several chemical strategies. A common and long-standing method involves the reaction of 2-aminophenols with α-haloacetyl halides. This approach provides a direct route to the heterocyclic system.

More contemporary methods have focused on improving efficiency, yield, and substrate scope. These include transition-metal-catalyzed reactions, which offer milder reaction conditions and greater functional group tolerance. For instance, copper- and palladium-catalyzed cyclization reactions have been successfully employed to construct the benzoxazinone ring. These reactions often proceed via intramolecular C-O or C-N bond formation, starting from appropriately substituted aniline (B41778) or phenol (B47542) derivatives.

Below is a table summarizing some of the key synthetic approaches to the benzoxazinone core:

| Synthetic Method | Starting Materials | Key Features |

| Classical Condensation | 2-aminophenols, α-haloacetyl halides | Direct, traditional method |

| Palladium-Catalyzed Carbonylative Cyclization | 2-haloanilines, alcohols | Use of carbon monoxide source, good yields |

| Copper-Catalyzed Intramolecular Cyclization | Substituted anilines | Mild conditions, good functional group tolerance |

| Electrochemical C-H Amination | Phenoxy acetates | Sustainable, avoids pre-functionalized substrates |

These methodologies provide a versatile toolkit for chemists to synthesize a wide array of benzoxazinone-containing molecules, including this compound, for further study.

Oxidative Cleavage Strategies for this compound B Synthesis (e.g., Visible-Light-Mediated Reactions)

While specific literature on the synthesis of "this compound B" via oxidative cleavage is not extensively detailed, the principles of this chemical transformation are well-established and can be applied to natural product synthesis. Oxidative cleavage reactions are powerful tools for breaking carbon-carbon double or triple bonds to form carbonyl compounds. Reagents like ozone (O₃), potassium permanganate (B83412) (KMnO₄), and osmium tetroxide (OsO₄) in combination with an oxidant like sodium periodate (B1199274) (NaIO₄) are traditionally used for this purpose.

In recent years, visible-light-mediated photocatalysis has emerged as a greener and milder alternative for conducting oxidative transformations. These reactions utilize a photocatalyst that, upon absorbing visible light, can initiate a reaction cascade leading to the desired product. For the synthesis of a hypothetical "this compound B" via oxidative cleavage, one could envision a precursor molecule with an olefinic bond at a strategic position. Irradiation with visible light in the presence of a suitable photosensitizer and an oxidant (often molecular oxygen from the air) could then cleave this bond to install the required functionality. This approach offers advantages such as high selectivity, reduced waste, and the use of a renewable energy source.

Development and Academic Investigation of this compound Analogues

The synthesis of this compound analogues is a key area of research aimed at understanding how the molecule's structure relates to its biological activity and at discovering new compounds with potentially enhanced or novel properties.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. They involve synthesizing a series of related compounds (analogues) and evaluating their biological activity to determine which parts of the molecule are essential for its function. For this compound derivatives, SAR studies would involve systematically modifying different parts of the molecule, such as the aromatic ring, the lactam ring, and any substituents, and then testing the antifungal or other biological activities of these new compounds.

Exploration of the Benzoxazinone Scaffold for Novel Biologically Active Compounds

The benzoxazinone scaffold, the core of this compound, is considered a "privileged structure" in medicinal chemistry. This means that this particular arrangement of atoms is frequently found in compounds with a wide range of biological activities. The exploration of this scaffold has led to the discovery of compounds with diverse therapeutic potential.

Researchers have synthesized and screened libraries of benzoxazinone derivatives and have identified compounds with promising activities, including:

Anticancer: Some benzoxazinone derivatives have shown the ability to inhibit the growth of various cancer cell lines.

Antimicrobial: The scaffold is present in compounds with activity against bacteria and fungi.

Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory properties.

Herbicidal: The benzoxazinone core is also found in molecules with phytotoxic activity, making them of interest for agricultural applications.

The following table highlights some of the biological activities associated with the broader benzoxazinone class of compounds:

| Biological Activity | Example Application |

| Anticancer | Inhibition of tumor cell proliferation |

| Antimicrobial | Development of new antibiotics and fungicides |

| Anti-inflammatory | Potential treatment for inflammatory disorders |

| Herbicidal | Use as agricultural weed control agents |

This broad bioactivity underscores the importance of the benzoxazinone scaffold and provides a strong rationale for the continued synthesis and investigation of this compound and its analogues.

Advanced Research Methodologies for Dianthalexin Studies

In Vitro Plant Cell and Tissue Culture Systems for Enhanced Production

The production of dianthalexin, a phytoalexin found in carnation (Dianthus caryophyllus), can be significantly enhanced using in vitro plant cell and tissue culture systems. These methods offer a controlled environment for manipulating biosynthetic pathways and optimizing the yield of this valuable secondary metabolite.

Callus and Suspension Culture Techniques for Phytoalexin Biosynthesis

Callus culture, a mass of undifferentiated plant cells, serves as a foundational technique for the in vitro production of this compound. plantcelltechnology.com Callus is typically initiated from explants, such as leaves, on a solid nutrient medium like Murashige and Skoog (MS) medium, supplemented with plant growth regulators. researchgate.netresearchgate.net For carnation, a combination of auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) and cytokinins like Benzyl Adenine (BA) is often used to induce callus formation. researchgate.netresearchgate.net Once established, these callus cultures can be maintained through regular subculturing. plantcelltechnology.com

Suspension cultures are established by transferring friable callus to a liquid medium and agitating it. plantcelltechnology.com This technique promotes the growth of individual cells and small cell aggregates, which can lead to more uniform exposure to nutrients and elicitors, potentially increasing this compound biosynthesis. Research has shown that suspension cultures of Dianthus caryophyllus can be effectively used to study and enhance this compound production upon treatment with elicitors. sphinxsai.com

Table 1: Callus Induction and this compound Production in Dianthus caryophyllus

| Explant Source | Medium | Plant Growth Regulators | Callus Induction | This compound Production | Reference |

|---|---|---|---|---|---|

| Leaf | MS | 1.0 mg/L 2,4-D + 0.5 mg/L BA | 100% after 15 days | Enhanced with elicitors | sphinxsai.com |

| Leaf | MS | 1.0 mg/L 2,4-D + 0.5 mg/L BA | - | Increased with elicitors and precursors | researchgate.net |

| Internode | MS | 2,4-D or picloram | Friable callus formation | - | researchgate.net |

Optimization of Elicitation Protocols for Maximizing this compound Yields

Elicitation is a key strategy for boosting the production of phytoalexins like this compound in plant cell cultures. Elicitors are molecules that trigger defense responses in plants, leading to the synthesis and accumulation of secondary metabolites. Both biotic and abiotic elicitors have been successfully used to enhance this compound yields.

Biotic elicitors are derived from microorganisms. For instance, preparations from the fungus Fusarium oxysporum have been shown to be effective in inducing this compound synthesis in carnation callus cultures. researchgate.netsphinxsai.com The accumulation of this compound typically begins a few hours after elicitation, reaching a maximum level around 24 hours after treatment. sphinxsai.com

Abiotic elicitors include substances like salicylic (B10762653) acid and methyl jasmonate, which are signaling molecules involved in plant defense pathways. sphinxsai.com Studies have demonstrated that the addition of salicylic acid to the culture medium can significantly increase this compound production. sphinxsai.com The optimal concentration and timing of elicitor application are critical factors that need to be determined to maximize yields. For example, one study found the highest this compound level (58.29 µg/ml) in callus cultures treated with a fungal elicitor from Fusarium oxysporum for three days. sphinxsai.com Another study reported that anthranilic acid, a precursor, at a concentration of 10.0 mg/L was highly effective, yielding 102.46 µg/mL of this compound after three days. researchgate.net

Table 2: Effect of Elicitors on this compound Production in Dianthus caryophyllus Callus Culture

| Elicitor | Concentration | Incubation Period | This compound Yield (µg/mL) | Reference |

|---|---|---|---|---|

| Fusarium oxysporum (fungal elicitor) | 1.0 ml/L | 3 days | 58.29 | sphinxsai.com |

| Salicylic acid | 1.0 mg/L | 6 days | 58.19 | sphinxsai.com |

| Anthranilic acid (precursor) | 10.0 mg/L | 3 days | 102.46 | researchgate.net |

| Fusarium oxysporum | 4.0 mL/L | 3 days | 73.74 | researchgate.net |

| Untreated Callus | - | - | 28.15 | researchgate.net |

Advanced Analytical Techniques for Quantification and Structural Elucidation

Accurate quantification and structural elucidation are crucial for studying this compound. Advanced analytical techniques provide the necessary sensitivity and specificity for these tasks.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for both the quantification and qualification of this compound in plant extracts. researchgate.netsphinxsai.com This method separates compounds in a mixture based on their affinity for a stationary phase and a mobile phase. For this compound analysis, a reverse-phase column, such as a C-18 column, is commonly used. sphinxsai.com

The mobile phase typically consists of a mixture of an acidified aqueous solution (e.g., 0.5% phosphoric acid) and an organic solvent like methanol (B129727). sphinxsai.com Detection is usually performed using a UV detector at a wavelength of 275 nm, where this compound exhibits strong absorbance. sphinxsai.com By comparing the retention time and peak area of the sample to those of a known standard, both the presence and concentration of this compound can be accurately determined.

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column | Phenomenex C-18, 3µm particle size (50×2.0mm I.D) | sphinxsai.com |

| Mobile Phase | 0.5% phosphoric acid: methanol (23:70, v/v) | sphinxsai.com |

| Detection | UV at 275 nm | sphinxsai.com |

| Flow Rate | 1.4 ml/min | sphinxsai.com |

| Injection Volume | 20 µl | sphinxsai.com |

Application of Advanced Spectroscopic Methods for Metabolite Profiling in Complex Mixtures

To gain a more comprehensive understanding of the metabolome of this compound-producing cultures, advanced spectroscopic methods are employed. These techniques offer detailed structural information and can identify a wide range of metabolites in a complex mixture. researchgate.netlabmanager.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure and conformation of compounds. labmanager.comnumberanalytics.com Two-dimensional (2D) NMR techniques can be particularly powerful for elucidating the structures of novel compounds and their interactions. numberanalytics.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of metabolites. researchgate.netsetu.ie When coupled with a separation technique like HPLC (HPLC-MS), it allows for the identification and quantification of numerous compounds in a single run. dntb.gov.ua

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups present in molecules, aiding in their identification and characterization. labmanager.comspectroscopyonline.com

These advanced methods, often used in combination, are invaluable for metabolite profiling, helping to uncover the full spectrum of compounds produced in response to elicitation and to understand the broader metabolic context of this compound biosynthesis. researchgate.netspectroscopyonline.com

Table 4: Advanced Spectroscopic Methods for Metabolite Profiling

| Technique | Information Provided | Application in this compound Research | Reference |

|---|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure and conformation | Structural elucidation of this compound and related metabolites | labmanager.comnumberanalytics.com |

| Mass Spectrometry (MS) | Molecular weight and elemental composition | Identification and quantification of metabolites in complex mixtures | researchgate.netsetu.ie |

| Infrared (IR) Spectroscopy | Functional groups present in molecules | Characterization of chemical bonds in this compound | labmanager.com |

| Raman Spectroscopy | Molecular fingerprinting and imaging | Non-destructive analysis of this compound within plant tissues | spectroscopyonline.com |

Molecular Biology and Omics Approaches

The integration of molecular biology and "omics" technologies provides a powerful framework for a deeper understanding of this compound biosynthesis at the genetic and systems levels. thermofisher.comfrontiersin.org These approaches allow for the identification of genes, proteins, and metabolic pathways involved in the production of this phytoalexin.

Omics technologies encompass several fields:

Genomics: The study of the complete set of genes (genome) of an organism. In the context of this compound, genomics can help identify the genes encoding the enzymes responsible for its biosynthesis. thermofisher.comnih.gov

Transcriptomics: The analysis of all RNA molecules (the transcriptome) in a cell or tissue. This can reveal which genes are actively being expressed (transcribed) under specific conditions, such as following elicitor treatment, providing insights into the regulation of the this compound biosynthetic pathway. thermofisher.comnih.gov

Proteomics: The large-scale study of proteins. By examining the proteome, researchers can identify the enzymes and regulatory proteins that are present and active during this compound production. thermofisher.comnih.gov

Metabolomics: The comprehensive analysis of all metabolites within a biological system. This approach provides a direct snapshot of the biochemical status of the cells and can be used to track the flow of precursors through the this compound pathway. thermofisher.comnih.gov

By integrating data from these different omics levels, a more holistic or "multi-omics" understanding of this compound production can be achieved. thermofisher.commdpi.com For example, a transcriptomics study might identify genes that are upregulated after elicitation, a proteomics study could confirm the increased presence of the corresponding enzymes, and a metabolomics study could show the resulting increase in this compound and its precursors. This integrated approach is crucial for identifying key regulatory points in the biosynthetic pathway and for developing strategies to further enhance this compound production.

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| Anthranilic acid |

| Benzyl Adenine (BA) |

| This compound |

| Fusaric acid |

| Methanol |

| Methyl jasmonate |

| Phosphoric acid |

Gene Expression Analysis (Transcriptomics) during this compound Induction

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, is a powerful tool for understanding the genetic response to pathogen attack or elicitor treatment that leads to this compound production. By employing techniques like RNA sequencing (RNA-Seq), researchers can identify and quantify the expression levels of thousands of genes simultaneously. galaxyproject.orgcnsgenomics.com This provides a snapshot of which genes are activated or suppressed during the plant's defense response.

In the context of this compound induction in Dianthus caryophyllus (carnation), transcriptome analysis helps to identify genes involved in the phytoalexin's biosynthetic pathway, as well as regulatory genes such as transcription factors that orchestrate the defense response. mdpi.com When a carnation plant is challenged with a pathogen like Fusarium oxysporum, a cascade of gene expression changes is initiated. researchgate.net Studies have performed transcriptome analysis on carnations to reveal genes involved in defense mechanisms, flower metabolism, and ethylene (B1197577) biosynthesis, all of which are interconnected with stress responses. ogtr.gov.au

The process involves collecting RNA from elicited and non-elicited plant tissues, converting it to complementary DNA (cDNA), and then sequencing these fragments. The resulting sequence reads are mapped to a reference genome or assembled de novo to identify which genes are expressed and at what levels. galaxyproject.org By comparing the transcriptomes of the two groups, researchers can pinpoint differentially expressed genes (DEGs) that are likely involved in the synthesis and regulation of this compound and other defense compounds. cnsgenomics.comsdstate.edu For instance, genes encoding key enzymes in phenylpropanoid and flavonoid biosynthesis pathways are often found to be upregulated. researchgate.net

Table 1: Key Gene Families Investigated in Carnation Transcriptomics for Defense Responses

| Gene/Gene Family | Abbreviation | Postulated Function in Defense Response |

| Chalcone (B49325) Synthase | CHS | A key enzyme in the flavonoid/isoflavonoid biosynthesis pathway, which produces precursors for many phytoalexins. researchgate.net |

| Chalcone Isomerase | CHI | Catalyzes the conversion of chalcones into flavanones, a critical step in flavonoid production. researchgate.net |

| Flavonol Synthase | FLS | Involved in the production of flavonols, a class of flavonoids with antimicrobial properties. researchgate.net |

| Pathogenesis-Related Genes | PR Genes | A family of genes induced upon pathogen attack, with direct or indirect antimicrobial activities. mdpi.com |

| Transcription Factors | e.g., MYB, WRKY | Master regulators that control the expression of multiple defense-related genes, including those for phytoalexin biosynthesis. researchgate.net |

Proteomic and Metabolomic Profiling of Elicited Plant Responses

While transcriptomics reveals the genetic blueprint of a response, proteomics and metabolomics provide insight into the functional molecules that execute the defense mechanisms.

Proteomics is the large-scale study of proteins, their structures, and their functions. In response to an elicitor, plants synthesize a range of defense-related proteins. Proteomic techniques, such as two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry (MS), can identify these proteins. This allows researchers to see the downstream effects of the gene expression changes observed in transcriptomics. For example, an increase in the transcript for a specific synthase enzyme should correlate with an increased abundance of that protein, which can be verified through proteomics. acs.orgnih.gov

Metabolomics focuses on the comprehensive analysis of all metabolites within a biological system. mdpi.com When a plant's defense response is triggered, its metabolic profile changes dramatically. This includes the de novo synthesis of phytoalexins like this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate, detect, and identify these small molecules. researchgate.netunicatt.it

Integrated proteomic and metabolomic studies on elicited plant tissues can create a detailed picture of the defense response. frontiersin.orgresearchgate.net For example, in carnations attacked by Fusarium, metabolomic analysis has shown a significant increase in phenolic and flavonoid compounds in resistant cultivars. researchgate.net The specific identification of this compound and related defense compounds within the metabolome, correlated with the upregulation of specific biosynthetic enzymes in the proteome, provides strong evidence for their role in the plant's defense strategy.

Table 2: Examples of Proteins and Metabolites Profiled in Plant Defense

| Omic Type | Molecule Class | Specific Example | Role in Defense |

| Proteomics | Enzymes | Chalcone Synthase | Catalyzes a key step in the synthesis of flavonoid precursors. researchgate.net |

| Proteomics | PR Proteins | Glucanases, Chitinases | Degrade fungal cell walls. mdpi.com |

| Metabolomics | Phytoalexins | This compound | Antimicrobial compound produced de novo. |

| Metabolomics | Flavonoids | Quercetin, Kaempferol | Antimicrobial and signaling molecules. researchgate.net |

| Metabolomics | Phytohormones | Jasmonic Acid, Salicylic Acid | Key signaling molecules that regulate defense responses. mdpi.com |

Computational and Structural Biology Techniques

Computational approaches are indispensable for studying molecular interactions at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.

Molecular Docking and Dynamics Simulations for Predicting Molecular Interactions

Molecular Docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. unair.ac.idnih.gov This technique is used to understand how this compound might interact with and inhibit target enzymes in a pathogen. The process involves generating a three-dimensional model of this compound and the target protein and then using a scoring function to evaluate the binding affinity of different binding poses. nih.gov A lower binding energy score generally indicates a more stable and favorable interaction. unair.ac.id

Molecular Dynamics (MD) Simulations build upon the static snapshots provided by molecular docking. MD simulations use Newtonian physics to model the atomic movements of a system over time. nih.govmdpi.com By simulating the this compound-protein complex in a virtual aqueous environment, researchers can assess the stability of the docked pose, observe conformational changes in the protein and ligand, and calculate binding free energies more accurately. mdpi.com These simulations provide a dynamic view of the interaction, revealing how the molecules behave in a more realistic, time-dependent context. youtube.com

These techniques can help prioritize which potential pathogen proteins are the most likely targets of this compound, guiding further experimental validation.

Table 3: Workflow for Molecular Docking and Dynamics Simulation

| Step | Technique | Objective |

| 1. Preparation | 3D Modeling | Obtain or predict the 3D structures of the ligand (this compound) and the target protein (e.g., a fungal enzyme). |

| 2. Prediction | Molecular Docking | Predict the most likely binding pose of this compound in the active or allosteric site of the target protein. nih.gov |

| 3. Scoring | Scoring Functions | Rank the predicted poses based on binding affinity scores to identify the most probable interaction. nih.gov |

| 4. Refinement & Analysis | Molecular Dynamics Simulation | Assess the stability of the top-ranked ligand-protein complex over time in a simulated physiological environment. mdpi.com |

| 5. Validation | Binding Free Energy Calculation | Calculate the binding free energy (e.g., using MM-PBSA) to provide a more accurate estimation of binding affinity. mdpi.com |

In Silico Studies for Enzyme-Substrate Interactions in Biosynthesis

Understanding the biosynthesis of this compound requires detailed knowledge of the enzymes involved and how they interact with their specific substrates. In silico methods are crucial for modeling these interactions, especially when experimental data is scarce. nih.govmdpi.com

Computational techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM) can be used to model how a substrate fits into the active site of a biosynthetic enzyme. biointerfaceresearch.com This helps to elucidate the catalytic mechanism, explaining the enzyme's specificity and efficiency. For example, researchers can model the binding of precursors to the active sites of enzymes like chalcone synthase or other key enzymes in the this compound pathway.

These studies can:

Predict whether a particular enzyme in the carnation genome is likely to act on a known this compound precursor. nih.gov

Explain why certain isomers are produced over others.

Guide site-directed mutagenesis experiments to alter enzyme function or specificity, a key goal in synthetic biology and metabolic engineering. biorxiv.org

By combining genomic data (identifying potential enzyme-encoding genes) with computational modeling, researchers can more rapidly assemble and verify the complete biosynthetic pathway of complex natural products like this compound. nih.govmdpi.com

Table 4: Computational Approaches for Studying Biosynthetic Enzymes

| Computational Method | Application in Biosynthesis Research |

| Homology Modeling | Predicting the 3D structure of a biosynthetic enzyme based on the known structure of a related protein. |

| Molecular Docking | Modeling how substrates and intermediates bind to the enzyme's active site. biointerfaceresearch.com |

| Molecular Dynamics | Simulating the dynamic behavior of the enzyme-substrate complex to understand conformational changes during catalysis. mdpi.com |

| QM/MM Simulations | Studying the electronic details of the chemical reaction (bond breaking/forming) within the enzyme's active site. |

| Machine Learning | Predicting enzyme-substrate interactions based on large datasets of known interactions and molecular features. nih.gov |

Future Research Directions and Unexplored Avenues for Dianthalexin

Comprehensive Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of dianthalexin from its precursor, 2-benzoxazolinone (B145934) (BOA), is a multi-step process that is not yet fully characterized. While some enzymes involved in the initial stages of the pathway are known, the specific enzymes responsible for the later, critical steps of this compound formation remain to be identified. Future research should focus on the discovery and characterization of these missing enzymatic links. This includes the enzymes that catalyze the hydroxylation and subsequent cyclization reactions to form the core this compound structure.

Furthermore, the regulatory networks that govern the expression of this compound biosynthetic genes are largely unknown. Investigating the transcription factors and signaling molecules that respond to pathogen attack and activate the this compound pathway is essential. Unraveling these complex regulatory webs will provide a more complete picture of how carnation plants orchestrate their chemical defenses.

Deeper Understanding of Elicitor Perception and Intracellular Signal Transduction Pathways

The production of this compound is triggered by the plant's recognition of pathogen-derived molecules known as elicitors. However, the specific receptors on the surface of carnation cells that perceive these elicitors have not been identified. Future studies should aim to isolate and characterize these receptors to understand the initial events of pathogen recognition that lead to this compound synthesis.

Following elicitor perception, a cascade of intracellular signals is initiated to relay the message to the nucleus and activate defense gene expression. While some components of this signal transduction pathway, such as protein kinases and calcium signaling, are likely involved, the precise sequence of events is yet to be elucidated. A more profound understanding of this signaling cascade will be critical for a comprehensive view of how external threats are translated into a robust chemical defense response.

Expanding the Spectrum of Biological Activities and Molecular Targets in Diverse Plant-Pathogen Systems

The primary known biological activity of this compound is its antifungal effect, particularly against pathogens of carnation. However, the full spectrum of its biological activities against a wider range of plant pathogens, including different fungal species, bacteria, and oomycetes, has not been extensively explored. Systematic screening of this compound against a diverse panel of pathogens could reveal novel antimicrobial properties.

Moreover, the precise molecular targets of this compound within pathogenic cells are not well understood. Identifying the specific cellular components or metabolic pathways that are disrupted by this compound is a key area for future research. This knowledge would not only shed light on its mechanism of action but could also inform the development of new antifungal agents.

Integration of Chemogenomic Approaches for Advanced Target Identification and Mechanism Elucidation

Chemogenomics, which combines chemical genetics and genomics, offers a powerful platform for identifying the molecular targets of bioactive compounds and elucidating their mechanisms of action. By screening a library of yeast mutants, for example, each with a deletion in a single gene, against this compound, it is possible to identify genes whose absence confers either hypersensitivity or resistance to the compound.

This approach can provide valuable clues about the cellular pathways affected by this compound. Integrating chemogenomic data with other "omics" data, such as transcriptomics and proteomics, from both the plant and the pathogen during their interaction, will provide a systems-level understanding of the role of this compound in plant defense. This integrated approach will be instrumental in advancing our knowledge of this important phytoalexin and harnessing its potential for crop protection.

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) for raw materials, use process analytical technology (PAT) for real-time monitoring, and apply statistical process control (SPC) charts to track deviations. Store batches under controlled conditions (-80°C, inert atmosphere) .

Key Considerations for this compound Research

- Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .

- Interdisciplinary Collaboration : Partner with computational chemists, pharmacologists, and statisticians to address multifaceted research questions .

- Data Transparency : Archive datasets in public repositories and provide accession numbers in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.